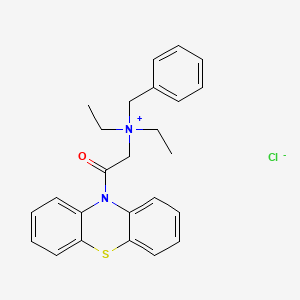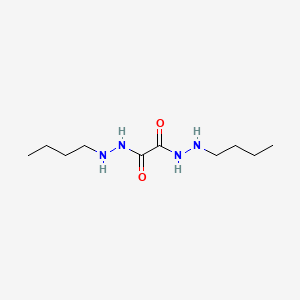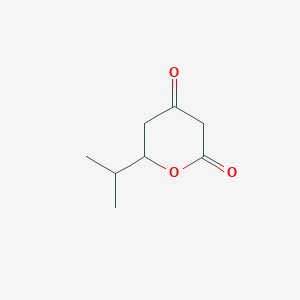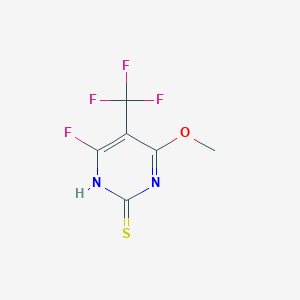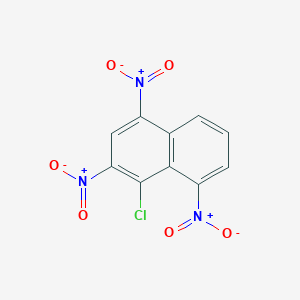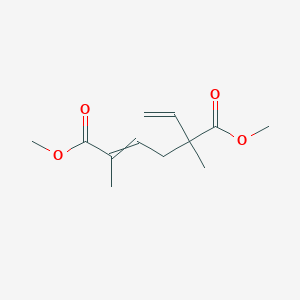![molecular formula C13H12F2O4P2 B14345145 Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- CAS No. 93629-56-2](/img/structure/B14345145.png)
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom.
Métodos De Preparación
The synthesis of phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- can be achieved through several methods. One common approach involves the reaction of dichlorophosphine or dichlorophosphine oxide with appropriate reagents. Another method includes the hydrolysis of phosphonodiamide or the oxidation of phosphinic acid . Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Análisis De Reacciones Químicas
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can result in the formation of different phosphonate esters .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organophosphorus compounds. In biology and medicine, phosphonic acid derivatives are employed as stable bioisosteres for phosphate, making them useful in the development of antiviral nucleotide analogs and other therapeutic agents . Additionally, phosphonic acids are used in the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes .
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- involves its ability to form stable complexes with metal ions and other molecular targets. This compound can act as a chelating agent, binding to metal ions and inhibiting their activity. In biological systems, phosphonic acid derivatives can mimic the behavior of phosphate groups, interacting with enzymes and other proteins involved in various metabolic pathways .
Comparación Con Compuestos Similares
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other phosphonic acids and phosphonates, such as glyphosate (the active molecule in the herbicide Roundup) and ethephon (a widely used plant growth regulator) . These compounds share the common feature of a phosphorus atom bonded to oxygen atoms and carbon, but differ in their specific functional groups and applications.
Propiedades
Número CAS |
93629-56-2 |
|---|---|
Fórmula molecular |
C13H12F2O4P2 |
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
[diphenylphosphoryl(difluoro)methyl]phosphonic acid |
InChI |
InChI=1S/C13H12F2O4P2/c14-13(15,21(17,18)19)20(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19) |
Clave InChI |
QBRSRIBABDKIMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(F)(F)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


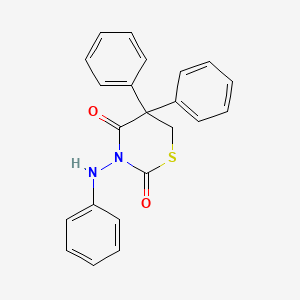

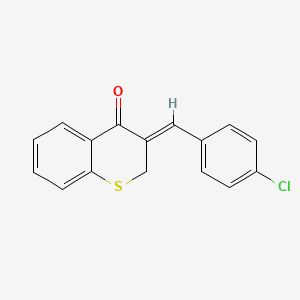

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
